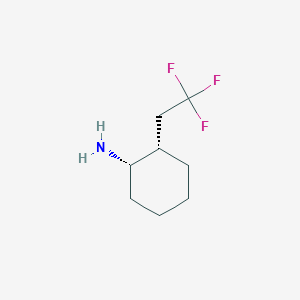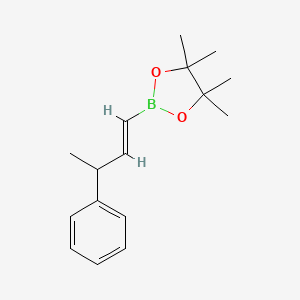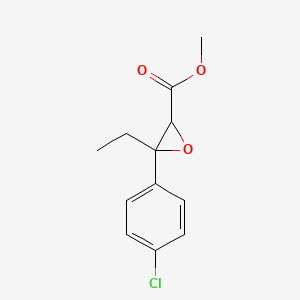
(R)-N-((S)-1-(2-(Di-p-tolylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-((S)-1-(2-(Di-p-tolylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features multiple functional groups, including phosphanyl and sulfinamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Di-p-tolylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process may start with the preparation of the phosphanyl and sulfinamide precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include organophosphorus compounds, sulfinamides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl groups would yield phosphine oxides, while reduction of the sulfinamide group would produce amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, this compound might find applications in the development of advanced materials or as a catalyst in various chemical processes.
作用机制
The mechanism by which ®-N-((S)-1-(2-(Di-p-tolylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects would depend on its specific application. For example, as a ligand, it might coordinate with metal ions to form stable complexes, influencing the reactivity and properties of the metal center.
相似化合物的比较
Similar Compounds
- ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(2-(Di-p-tolylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfonamide
Uniqueness
The uniqueness of ®-N-((S)-1-(2-(Di-p-tolylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which can impart distinct reactivity and binding properties compared to similar compounds.
属性
分子式 |
C38H41NOP2S |
|---|---|
分子量 |
621.8 g/mol |
IUPAC 名称 |
N-[(1S)-1-[2-bis(4-methylphenyl)phosphanylphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H41NOP2S/c1-29-20-24-33(25-21-29)42(34-26-22-30(2)23-27-34)37-19-13-12-18-35(37)36(39-43(40)38(3,4)5)28-41(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-27,36,39H,28H2,1-5H3/t36-,43?/m1/s1 |
InChI 键 |
UDRXHOZRPOSOBR-NQCHACCESA-N |
手性 SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3[C@@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)
![Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate](/img/structure/B13644954.png)


![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)








